molecular formula C18H20F3N3O B2569669 2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide CAS No. 866010-79-9

2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2569669
CAS No.: 866010-79-9
M. Wt: 351.373
InChI Key: PTTILVHOQSTCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative with a molecular formula of C₁₈H₂₀F₃N₃O and a molecular weight of 351.37 g/mol . Its structure features a piperidine ring linked to an acetamide backbone, which is further substituted with a 1H-pyrrol-1-yl group and a trifluoromethyl (-CF₃) group on the aromatic ring. The trifluoromethyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name

2-piperidin-1-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c19-18(20,21)14-6-7-16(24-10-4-5-11-24)15(12-14)22-17(25)13-23-8-2-1-3-9-23/h4-7,10-12H,1-3,8-9,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTILVHOQSTCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring, followed by the introduction of the trifluoromethyl group through a halogenation reaction. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions such as temperature and pressure are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acids are used under various conditions including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Diversity and Functional Groups

  • Trifluoromethyl (-CF₃): Present in all compared compounds, this group enhances lipophilicity and metabolic stability. However, the target compound lacks the thiazolidinone and thioxo groups seen in Compounds 25 and 26 , which are critical for hydrogen bonding in some enzyme inhibitors.
  • Heterocyclic Substituents: The target compound’s pyrrole and piperidine rings differ from the indole-pyridine system in Compound 339099-35-3 and the thiazolidinone in compounds. These variations influence target selectivity and solubility.

Physicochemical Properties

  • Melting Points: Compounds in exhibit higher melting points (158–217°C) due to rigid thiazolidinone cores and intermolecular hydrogen bonding . The target compound’s melting point is unreported but likely lower given its flexible piperidine-pyrrole system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.